molecular formula C8H12N2 B1297429 1-Phenylethane-1,2-diamine CAS No. 5700-56-1

1-Phenylethane-1,2-diamine

Cat. No.: B1297429
CAS No.: 5700-56-1
M. Wt: 136.19 g/mol
InChI Key: CRVBQABBEKLFIN-UHFFFAOYSA-N
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Description

1-Phenylethane-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is characterized by the presence of a phenyl group attached to an ethane backbone, which is further substituted with two amino groups at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1,2-ethanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro derivatives or nitriles. This method is preferred due to its scalability and cost-effectiveness. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic medium.

    Reduction: H2, Pd/C, NaBH4, LiAlH4.

    Substitution: Halogenating agents, alkylating agents, acidic or basic medium.

Major Products:

Scientific Research Applications

1-Phenylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Phenylethane-1,2-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzymatic activities. The compound’s amino groups allow it to form hydrogen bonds and interact with proteins, potentially altering their function and stability .

Comparison with Similar Compounds

    1-Phenylethane-1,2-diol: Similar structure but with hydroxyl groups instead of amino groups.

    1-Phenylethane-1,2-dione: Contains carbonyl groups instead of amino groups.

    1-Phenylethane-1,2-dinitrile: Contains nitrile groups instead of amino groups

Uniqueness: 1-Phenylethane-1,2-diamine is unique due to its dual amino functionality, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVBQABBEKLFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330724
Record name 1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-56-1
Record name 1-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethane-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure as described in Preparation 11, making variations as required to replace 2-aminopentanenitrile with 2-amino-2-phenylacetonitrile, (Crossley et al., J. Chem., Perkin Trans. 1, (1974), 2327-2330) to react with lithium aluminum hydride, 1-phenylethane-1,2-diamine was obtained as a colorless solid in 35% yield. The crude product was used for the next reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-Phenylethane-1,2-diamine influence its coordination to metal ions?

A1: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The presence of the phenyl group introduces steric hindrance, influencing the preferred conformation of the ligand within the metal complex. Studies using 1H NMR spectroscopy on complexes like [Co(CN)4L]-, [Co(NH3)4L]3+, [Mo(CO)4L], and [PtL2]2+ (where L represents (R)-1-phenylethane-1,2-diamine) revealed that the phenyl group exhibits a preference for the equatorial orientation in octahedral complexes. [] This preference impacts the overall geometry and stability of the resulting complexes.

Q2: How does solvent affect the circular dichroism (CD) spectra of cobalt(III) complexes with this compound?

A2: Research shows that the CD spectra of cobalt(III) complexes with this compound, such as trans-[CoL2C12]+ and trans-[CoL2Br2]+, exhibit solvent dependence. [] This dependence is attributed to stereoselective solvation of the diamine N-H protons. Different solvents interact differently with these protons, influencing the overall conformation and electronic transitions within the complex. This effect manifests as changes in the CD spectrum depending on the solvent used.

Q3: How does this compound compare to propylene-1,2-diamine in its complexation behavior?

A3: Comparing the CD spectra of complexes formed with this compound and its simpler analog, propylene-1,2-diamine, reveals important insights. The research suggests that the "conformational effect," often attributed to the phenyl group's influence on ligand conformation, is not the dominant factor determining the spectral differences between these complexes. [] This finding highlights the importance of considering other factors, such as electronic effects and solvent interactions, when analyzing the spectroscopic properties and behavior of these complexes.

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